

Technical Guide: Methyl 4-[2-(acetylamino)ethoxy]benzoate

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Compound of Interest

Compound Name: Methyl 4-[2-(acetylamino)ethoxy]benzoate

Cat. No.: B386253

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CAS Number: 75226-58-3

Synonyms: 4-(2-acetamidoethoxy)benzoic acid methyl ester, Benzoic acid, 4-[2-(acetylamino)ethoxy]-, methyl ester

Introduction

Methyl 4-[2-(acetylamino)ethoxy]benzoate is a chemical compound that belongs to the class of benzoate esters. Its structure features a methyl benzoate core functionalized with an N-acetylated aminoethoxy side chain at the para position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This guide provides a summary of its physicochemical properties, a detailed synthesis protocol, and a workflow for its preparation.

Physicochemical Properties

The following table summarizes the known quantitative data for **Methyl 4-[2-(acetylamino)ethoxy]benzoate**. It is important to note that detailed analytical data for this compound is not widely available in the public domain. For instance, major chemical suppliers like Sigma-Aldrich have indicated that they do not perform analytical data collection for this specific product[1].

Property	Value	Source
CAS Number	75226-58-3	[2]
Molecular Formula	C12H15NO4	[3]
Molecular Weight	237.25 g/mol	[3]
Melting Point	114-115 °C	ChemicalBook
Boiling Point (Predicted)	449.8±25.0 °C	ChemicalBook
Density (Predicted)	1.147±0.06 g/cm3	ChemicalBook
pKa (Predicted)	15.61±0.46	ChemicalBook

Experimental Protocols

Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate

The synthesis of **Methyl 4-[2-(acetylamino)ethoxy]benzoate** can be achieved via a Williamson ether synthesis. This procedure is adapted from a general method for the synthesis of similar Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. The protocol involves the reaction of methyl 4-hydroxybenzoate with a suitable halo-acetylaminoethane, in this case, N-(2-chloroethyl)acetamide.

Materials:

- Methyl 4-hydroxybenzoate
- N-(2-chloroethyl)acetamide (CAS: 7355-58-0)
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Saturated Sodium Chloride (NaCl) solution
- Silica gel for column chromatography

- n-hexane

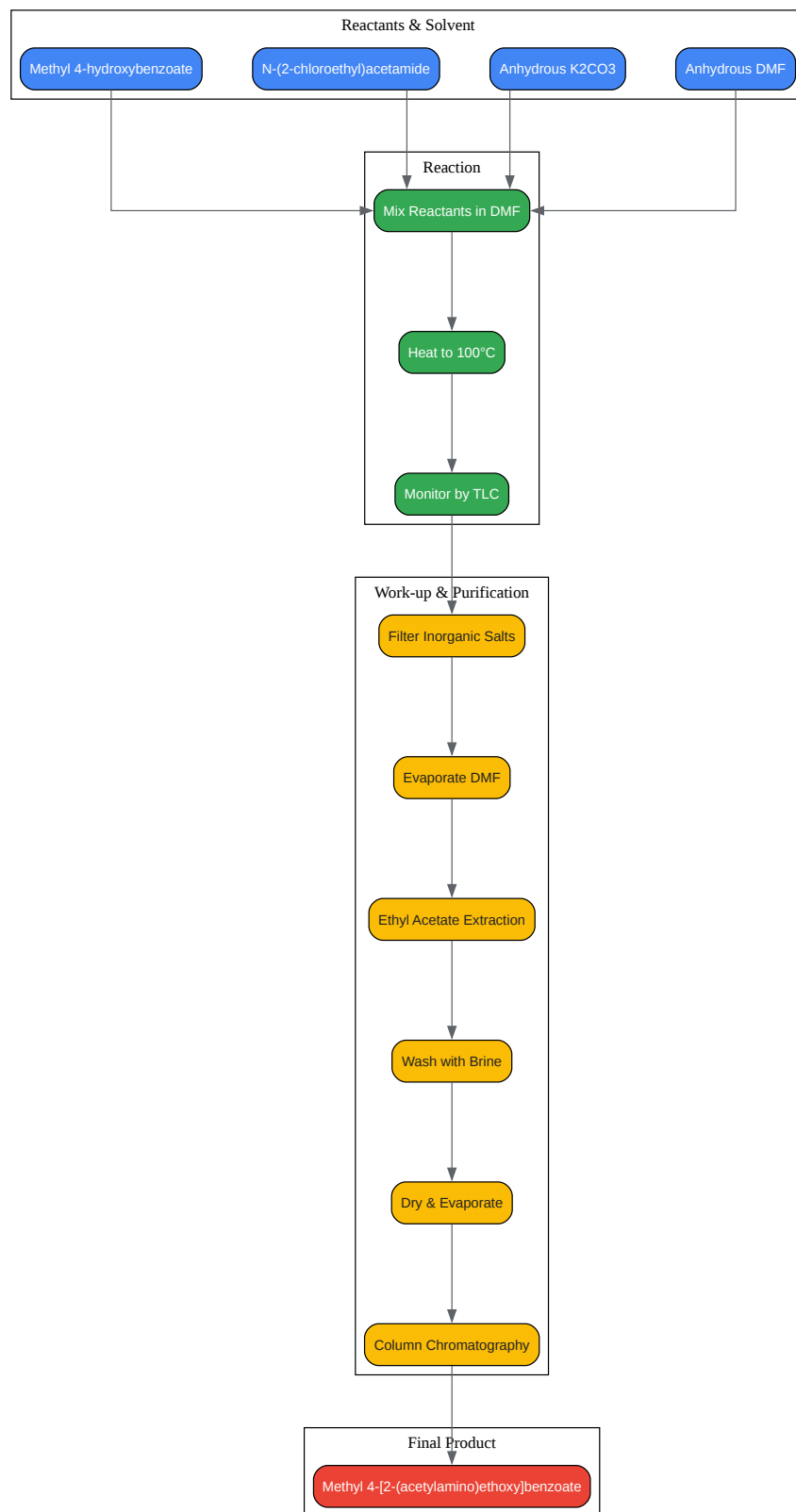
Procedure:

- In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF.
- Add finely ground anhydrous potassium carbonate (approximately 1.5-2.0 equivalents) to the solution.
- Heat the mixture to 100°C with stirring.
- Gradually add N-(2-chloroethyl)acetamide (approximately 1.1-1.2 equivalents) to the reaction mixture over a period of 10-15 minutes.
- Allow the reaction to proceed at 100°C for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the bulk of the DMF, which will likely result in an oily residue.
- Dissolve the residue in ethyl acetate and wash with several portions of a saturated aqueous NaCl solution to remove any remaining DMF.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography, using a gradient of n-hexane and ethyl acetate as the eluent, to obtain the pure **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.



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Caption: Workflow for the synthesis of **Methyl 4-[2-(acetylamino)ethoxy]benzoate**.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the specific biological activity of **Methyl 4-[2-(acetylamino)ethoxy]benzoate** or its involvement in any signaling pathways. While related compounds, such as other benzoate esters, are being investigated as intermediates in the synthesis of selective estrogen receptor modulators (SERMs), no direct studies on this particular molecule have been identified in the searched literature. One study on different, more complex molecules mentioned the Raf-1/MAPK/ERK signal transduction pathway, but this was not in direct relation to the title compound. Therefore, researchers interested in the biological effects of this compound would need to conduct initial screenings and bioassays.

Conclusion

Methyl 4-[2-(acetylamino)ethoxy]benzoate is a specialty chemical with a defined synthesis route. While its physicochemical properties are partially documented, a comprehensive set of analytical and biological data is not readily available. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its potential applications in drug discovery and materials science. Future studies are warranted to fully characterize this compound and explore its biological activity.

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References

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